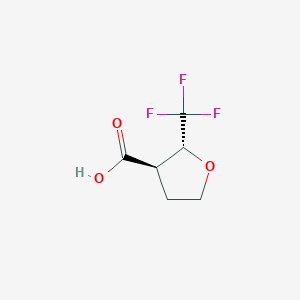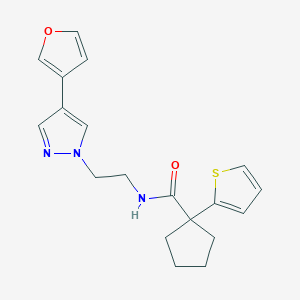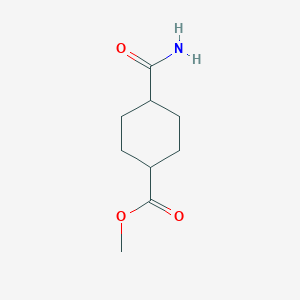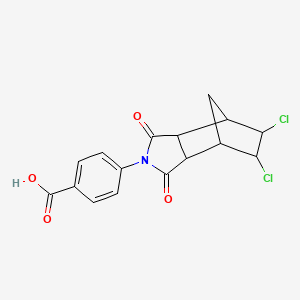
(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2R,3R)-2-(Trifluoromethyl)oxolane-3-carboxylic acid” is a chemical compound used in scientific research. It has unique properties that make it applicable in various fields, including medicinal chemistry and drug discovery. Its CAS Number is 2307772-40-1 .
Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . The storage temperature is room temperature .
Wissenschaftliche Forschungsanwendungen
Catalysis and Reaction Mechanisms
Superacidic media, such as trifluoromethanesulfonic acid, catalyze the alkylation of benzene with various cyclic ethers, including oxolanes. These reactions yield phenyl-substituted and bicyclic compounds, demonstrating the potential of oxolane derivatives in facilitating complex organic syntheses (Molnár et al., 2003).
Synthetic Routes to Trifluoromethyl-Substituted Compounds
Trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids have been synthesized using strategies that involve the introduction of trifluoromethyl groups via deoxygenative fluorination or displacement reactions. These methods underscore the versatility of trifluoromethylated oxolane derivatives as intermediates in organic synthesis (Cottet et al., 2003).
Electrochemical Fluorination
Electrochemical fluorination of esters derived from oxolane-2-yl-carboxylic acid has been explored, yielding perfluorinated compounds. This process highlights the utility of oxolane derivatives in the preparation of fluorinated materials, which are of significant interest in various industrial applications (Takashi et al., 2005).
Trifluoromethylthiolation Reactions
The introduction of trifluoromethylthio groups into heterocycles, including oxolane derivatives, is crucial for producing compounds with medicinal and agricultural importance. The silver-mediated oxidative decarboxylative trifluoromethylthiolation method demonstrates the potential of oxolane derivatives in synthesizing trifluoromethylthiolated coumarins (Li et al., 2017).
Deoxyfluorination for Acyl Fluorides
The deoxyfluorination of carboxylic acids, including oxolane derivatives, to acyl fluorides using 3,3-difluoro-1,2-diphenylcyclopropene (CpFluor) showcases the transformation of such compounds into acyl fluorides. This method highlights the role of oxolane derivatives in synthesizing key intermediates for pharmaceuticals and agrochemicals (Wang et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R,3R)-2-(trifluoromethyl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)4-3(5(10)11)1-2-12-4/h3-4H,1-2H2,(H,10,11)/t3-,4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRQBASJUIOWPZ-QWWZWVQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307772-40-1 |
Source


|
| Record name | rac-(2R,3R)-2-(trifluoromethyl)oxolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2399673.png)

![5-chloro-2-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2399676.png)


![8,8-Difluoro-2-azaspiro[4.5]decan-3-one](/img/structure/B2399679.png)
![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2399680.png)


![8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399684.png)

